molecular formula C10H10O2 B14137611 4-Methylene-2-phenyl-1,3-dioxolane CAS No. 4362-26-9

4-Methylene-2-phenyl-1,3-dioxolane

Cat. No.: B14137611
CAS No.: 4362-26-9
M. Wt: 162.18 g/mol
InChI Key: DKJGMYUTRFLGBJ-UHFFFAOYSA-N
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Description

4-Methylene-2-phenyl-1,3-dioxolane is a cyclic ketene acetal known for its utility in radical ring-opening polymerization. This compound is characterized by its unique structure, which includes a methylene group and a phenyl group attached to a dioxolane ring. It has garnered significant interest in the field of polymer chemistry due to its ability to confer tunable degradability to polymers .

Preparation Methods

The synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of three different acetal halides, which are thoroughly characterized by NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions typically include the use of solvents like toluene and temperatures around 90°C . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

4-Methylene-2-phenyl-1,3-dioxolane undergoes various chemical reactions, primarily radical ring-opening polymerization. This reaction is facilitated by the presence of a carbon-carbon double bond in the cyclic ketene acetal, which allows for the formation of a ring-retained radical. Common reagents used in these reactions include nitroxide-mediated polymerization initiators and methyl methacrylate as the principal monomer . The major products formed from these reactions are well-defined, degradable PMMA-rich copolymers .

Mechanism of Action

The mechanism by which 4-Methylene-2-phenyl-1,3-dioxolane exerts its effects involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process provides a degradable ester linkage in the polymer backbone . The molecular targets and pathways involved include the stabilization of the radical by the phenyl group, which promotes the ring-opening reaction .

Properties

CAS No.

4362-26-9

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-methylidene-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

DKJGMYUTRFLGBJ-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(O1)C2=CC=CC=C2

Origin of Product

United States

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